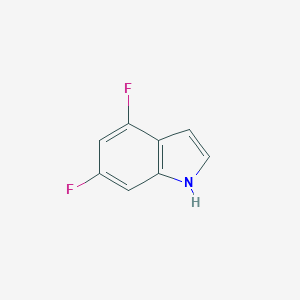

4,6-Difluoroindole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHICCULQVCEWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381103 | |

| Record name | 4,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199526-97-1 | |

| Record name | 4,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Difluoroindole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoroindole is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring of the indole scaffold imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and potential as a building block for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical, physical, and spectral characteristics. Detailed synthetic methodologies and potential applications, particularly in drug discovery, are also discussed.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature. Its core properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | |

| Molecular Weight | 153.13 g/mol | [1] |

| CAS Number | 199526-97-1 | |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point (Predicted) | 253.2 ± 20.0 °C | N/A |

| Density (Predicted) | 1.388 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 15.80 ± 0.30 | N/A |

| Solubility (Calculated) | Sparingly Soluble (0.062 g/L at 25°C) | N/A |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |

Table 2: Spectroscopic Data (Predicted/Inferred)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The N-H proton will likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will show characteristic shifts, with carbons directly bonded to fluorine exhibiting large C-F coupling constants. |

| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms at the 4- and 6-positions. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (>3000 cm⁻¹), C=C aromatic stretching (1600-1450 cm⁻¹), and C-F stretching (1250-1000 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 153. Fragmentation patterns would likely involve the loss of HCN and fluorine-containing fragments. |

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various established methods. For this compound, the Leimgruber-Batcho and Fischer indole syntheses are the most probable and versatile routes. While a specific detailed protocol for this compound is not publicly documented, the following sections outline the general experimental procedures for these methods, which can be adapted for its synthesis.

Leimgruber-Batcho Indole Synthesis

This method is a powerful tool for the synthesis of indoles from o-nitrotoluenes. The general workflow is depicted below.

Experimental Protocol (General):

-

Enamine Formation: A solution of the appropriately substituted o-nitrotoluene (e.g., 2,4-difluoro-6-nitrotoluene) in a suitable solvent (e.g., DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst such as pyrrolidine. The mixture is heated to facilitate the condensation reaction, forming the corresponding β-dimethylamino-2-nitrostyrene derivative. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Reductive Cyclization: The crude enamine intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or Raney nickel with hydrazine hydrate, is added. The reaction mixture is stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete.

-

Work-up and Purification: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired indole.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.

Experimental Protocol (General):

-

Hydrazone Formation: The (2,4-difluorophenyl)hydrazine is reacted with an appropriate aldehyde or ketone (e.g., acetaldehyde or acetone) in the presence of an acid catalyst (e.g., acetic acid, sulfuric acid, or a Lewis acid like zinc chloride) in a suitable solvent. The reaction mixture is typically stirred at room temperature or with gentle heating to form the corresponding phenylhydrazone.

-

Indolization: The formed hydrazone is then heated, often in the presence of a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent), to induce a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.

-

Work-up and Purification: The reaction mixture is cooled and neutralized. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Reactivity and Chemical Behavior

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. The presence of two electron-withdrawing fluorine atoms on the benzene ring of this compound is expected to decrease the electron density of the aromatic system, potentially influencing its reactivity in electrophilic substitution reactions. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

Applications in Drug Discovery and Materials Science

The unique properties endowed by the fluorine atoms make this compound a valuable scaffold in medicinal chemistry and materials science.[3]

-

Pharmaceutical Development: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a key building block for the synthesis of various biologically active molecules. For instance, derivatives of this compound-2-carboxylic acid have been investigated as potent inhibitors of Mycobacterium tuberculosis.

-

Materials Science: The electron-withdrawing nature of fluorine can modulate the electronic properties of the indole ring system, making this compound a promising candidate for the development of organic semiconductors and other advanced materials for electronic applications.[3]

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile fluorinated heterocyclic compound with significant potential in both pharmaceutical and materials science research. Its synthesis can be achieved through established methodologies such as the Leimgruber-Batcho and Fischer indole syntheses. The presence of two fluorine atoms significantly influences its chemical and physical properties, making it an attractive building block for the development of novel compounds with enhanced biological activity and tailored electronic properties. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in various scientific disciplines.

References

An In-depth Technical Guide to the Structure and Synthesis of 4,6-Difluoroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoroindole is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the indole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound a valuable building block in the design and synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for this compound, complete with detailed experimental protocols and spectroscopic data to aid researchers in their scientific endeavors.

Molecular Structure and Properties

This compound possesses the chemical formula C₈H₅F₂N and a molecular weight of 153.13 g/mol .[1] Its structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with fluorine atoms substituted at the 4th and 6th positions of the benzene moiety. The presence of these electron-withdrawing fluorine atoms significantly alters the electron density distribution within the aromatic system, thereby influencing its reactivity and intermolecular interactions.

| Property | Value | Reference |

| CAS Number | 199526-97-1 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Appearance | Pale yellow to yellow liquid | [2] |

| Purity (GC) | ≥96.0% | [2] |

| Water Content (Karl Fischer) | ≤0.5% | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for indole formation, which are adaptable for fluorinated analogues. The most common strategies include the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[3][4][5][6][7] The general approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of (3,5-difluorophenyl)hydrazine with a suitable carbonyl compound, followed by cyclization.

Logical Relationship of Fischer Indole Synthesis:

Experimental Protocol (Hypothetical):

-

Step 1: Preparation of (3,5-Difluorophenyl)hydrazine: 3,5-Difluoroaniline can be converted to the corresponding diazonium salt, followed by reduction to yield (3,5-difluorophenyl)hydrazine.[1][8][9][10]

-

Step 2: Hydrazone Formation: (3,5-Difluorophenyl)hydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) in an acidic medium to form the corresponding hydrazone.

-

Step 3: Cyclization: The formed hydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford this compound.

| Parameter | Condition |

| Starting Material | 3,5-Difluoroaniline |

| Key Intermediate | (3,5-Difluorophenyl)hydrazine |

| Catalyst | Polyphosphoric Acid (PPA) or H₂SO₄ |

| Temperature | Elevated temperatures (typically >100 °C) |

| Typical Yield | Moderate to good (requires optimization) |

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis provides an alternative and often high-yielding route to indoles, starting from o-nitrotoluenes.[11][12][13][14][15] For this compound, the starting material would be 1,3-difluoro-2-methyl-5-nitrobenzene.

Experimental Workflow for Leimgruber-Batcho Synthesis:

Experimental Protocol (Adapted from related syntheses):

-

Step 1: Enamine Formation: A solution of 1,3-difluoro-2-methyl-5-nitrobenzene in a suitable solvent like DMF is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The mixture is heated to reflux to drive the condensation reaction and form the corresponding enamine intermediate.

-

Step 2: Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination to yield this compound.

| Parameter | Condition |

| Starting Material | 1,3-Difluoro-2-methyl-5-nitrobenzene |

| Reagent (Step 1) | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |

| Reducing Agent (Step 2) | Pd/C, H₂ or other reducing systems (e.g., Fe/AcOH) |

| Solvent | DMF (Step 1), various for Step 2 (e.g., EtOAc, EtOH) |

| Typical Yield | Good to excellent |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide expected data based on the analysis of related fluoroindole compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole and benzene rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing fluorine atoms.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| H-1 (N-H) | ~8.1 (broad singlet) | br s | - |

| H-2 | ~7.2 | m | |

| H-3 | ~6.5 | m | |

| H-5 | ~6.7 | ddd | J(H-F) ≈ 10, J(H-H) ≈ 2 |

| H-7 | ~7.0 | dd | J(H-F) ≈ 10, J(H-H) ≈ 2 |

Note: The exact chemical shifts and coupling constants require experimental verification.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms directly bonded to fluorine will appear as doublets due to C-F coupling.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~124 |

| C-3 | ~103 |

| C-3a | ~125 (d, J(C-F) ≈ 5 Hz) |

| C-4 | ~158 (dd, J(C-F) ≈ 240, 12 Hz) |

| C-5 | ~97 (dd, J(C-F) ≈ 25, 5 Hz) |

| C-6 | ~159 (dd, J(C-F) ≈ 245, 13 Hz) |

| C-7 | ~98 (dd, J(C-F) ≈ 25, 4 Hz) |

| C-7a | ~137 (t, J(C-F) ≈ 10 Hz) |

Note: These are predicted values and require experimental confirmation. The large coupling constants are characteristic of one-bond C-F coupling, while smaller couplings represent two- or three-bond couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions related to the aromatic rings and C-F bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~1300-1000 | C-F stretching |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 153.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 153 | Molecular ion (M⁺) |

| 126 | Loss of HCN |

| 108 | Loss of HCN and F |

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthetic approaches for this compound. While specific experimental protocols and complete spectroscopic data for this particular difluoro-isomer require further investigation, the outlined methodologies and expected analytical data serve as a valuable resource for researchers. The Fischer and Leimgruber-Batcho syntheses offer viable pathways to this important building block. The provided spectroscopic information, based on related compounds, will aid in the characterization and quality control of synthesized this compound, facilitating its application in the development of novel pharmaceuticals and advanced materials.

References

- 1. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 2. H54536.03 [thermofisher.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Page loading... [guidechem.com]

- 10. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]

- 15. Leimgruber–Batcho Indole Synthesis | Semantic Scholar [semanticscholar.org]

4,6-Difluoroindole: A Core Technical Guide for Scientific Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Spectroscopic Profile of a Key Fluorinated Heterocycle

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental characteristics of 4,6-Difluoroindole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides a detailed look at its spectroscopic signature, and presents established synthetic methodologies.

Core Chemical and Physical Properties

This compound is a difluorinated derivative of indole, a ubiquitous scaffold in biologically active molecules. The introduction of fluorine atoms at the 4 and 6 positions of the indole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.[1]

| Property | Value | Reference |

| IUPAC Name | 4,6-difluoro-1H-indole | [2] |

| CAS Number | 199526-97-1 | [2] |

| Molecular Formula | C₈H₅F₂N | [2] |

| Molecular Weight | 153.13 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [2] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. Based on the analysis of 5-bromo-4,6-difluoro-1H-indole, the protons on the indole ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. The N-H proton will typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will be characterized by the influence of the fluorine substituents. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. Carbons at the beta and gamma positions will show smaller, but still significant, two- and three-bond C-F couplings. These couplings are invaluable for definitive structural assignment.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M+) at m/z corresponding to its molecular weight (153.13). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands. Key expected vibrations include:

-

N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.

-

C-H aromatic stretch: Bands typically appearing above 3000 cm⁻¹.

-

C=C aromatic stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Synthesis and Reactivity

The synthesis of fluorinated indoles often involves multi-step sequences. While a specific, detailed protocol for this compound was not found in the initial searches, established methods for indole synthesis, such as the Fischer, Leimgruber-Batcho, and Larock indole syntheses, can be adapted for its preparation. These methods typically start from appropriately substituted anilines or nitroaromatics.

The reactivity of the this compound nucleus is governed by the electron-rich nature of the indole ring, tempered by the electron-withdrawing effects of the fluorine atoms. It is expected to undergo electrophilic substitution, a characteristic reaction of indoles. The fluorine substituents will influence the regioselectivity of these reactions.

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a wide range of functional molecules. Its applications span:

-

Pharmaceutical Development: As a scaffold for novel drug candidates, particularly in oncology and neurology. The fluorine atoms can enhance metabolic stability and binding affinity.[1]

-

Materials Science: In the creation of advanced materials such as organic semiconductors for electronic devices.[1]

-

Agrochemicals: As a building block for new pesticides and herbicides.

Experimental Workflows and Logical Relationships

To illustrate the process of utilizing this compound in a research context, the following diagrams outline a typical synthetic and analytical workflow, as well as the logical relationship for its application in drug discovery.

Synthetic and Analytical Workflow for this compound.

Logical Flow for Drug Discovery Utilizing this compound.

References

The Strategic Incorporation of Fluorine in Indole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. The strategic introduction of fluorine into the indole nucleus has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, enable subtle yet profound modifications that can significantly impact a drug candidate's metabolic stability, receptor binding affinity, lipophilicity, and acidity. This in-depth technical guide explores the synthesis, properties, and applications of fluorinated indole derivatives in modern drug discovery. It provides detailed experimental protocols for key synthetic methods and biological assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in the field.

Introduction: The Role of Fluorine in Modulating Indole Bioactivity

The indole ring system is a privileged structure in drug discovery, present in a wide array of biologically active compounds.[1] The introduction of fluorine atoms into this scaffold is a well-established strategy to enhance a molecule's therapeutic profile.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can dramatically alter the electronic properties of the molecule.[2]

Key advantages of fluorinating indole derivatives include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[1][2]

-

Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, including the blood-brain barrier.[2]

-

Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and influencing its solubility and receptor interactions.

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and selectivity. It can also induce conformational changes that favor a more bioactive orientation.[1]

These beneficial effects have led to the development of numerous fluorinated indole-containing drugs with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and central nervous system agents.

Synthesis of Fluorinated Indole Derivatives

A variety of synthetic methodologies have been developed for the preparation of fluorinated indole derivatives. The choice of method often depends on the desired position of fluorination and the nature of the fluorine-containing group (e.g., -F, -CF3).

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the acid-catalyzed reaction of a fluorinated phenylhydrazine with an aldehyde or ketone.[3][4]

This protocol describes a three-component, one-pot approach.[5]

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Acetaldehyde

-

Anhydrous acid catalyst (e.g., polyphosphoric acid, zinc chloride)

-

Anhydrous solvent (e.g., toluene, acetic acid)

-

Organometallic reagent (e.g., Grignard or organolithium reagent, if starting from a nitrile)

-

Nitrile (if applicable)

Procedure:

-

Hydrazone Formation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in the chosen anhydrous solvent. Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acid. Stir the mixture at room temperature or with gentle heating until the formation of the 4-fluorophenylhydrazone is complete (monitor by TLC). For the three-component approach, the metalloimine is first formed by reacting a nitrile with an organometallic reagent, followed by the addition of the arylhydrazine hydrochloride salt.[5]

-

Cyclization: To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid) in a portion-wise manner. Heat the reaction mixture to the appropriate temperature (typically 80-150 °C) and stir for several hours until the cyclization is complete (monitor by TLC). The reaction time can be up to 15 hours.[5]

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoroindole.

Leimgruber-Batcho Indole Synthesis

This two-step method is particularly useful for preparing indoles with specific substitution patterns and is amenable to larger-scale synthesis.[6]

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 6-Fluoroindole

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalyst, typically 5-10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 6-fluoroindole.

Synthesis of Trifluoromethylated Indoles

The introduction of a trifluoromethyl (CF3) group often requires specialized reagents and conditions.

Materials:

-

Substituted 2-alkynylaniline

-

Fluoroform-derived CuCF3 reagent

-

TMEDA (tetramethylethylenediamine)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

In a glovebox, add the 2-alkynylaniline (1.0 eq), CuCF3 reagent (1.5 eq), and TMEDA (2.0 eq) to a reaction vial.

-

Add the anhydrous solvent and seal the vial.

-

Remove the vial from the glovebox and heat the reaction mixture at the optimized temperature (e.g., 60-100 °C) for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(trifluoromethyl)indole.

Physicochemical and Spectroscopic Properties

The introduction of fluorine significantly alters the physicochemical and spectroscopic properties of indole derivatives.

Physicochemical Properties

The following table summarizes key physicochemical properties for a selection of fluorinated indole derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP |

| 4-Fluoroindole | C8H6FN | 135.14 | 30 - 32[7] | - | - |

| 5-Fluoroindole | C8H6FN | 135.14 | 45 - 48 | - | - |

| 6-Fluoroindole | C8H6FN | 135.14 | - | - | - |

| 7-Fluoroindole | C8H6FN | 135.14 | 60 - 65[6] | - | - |

| 5-Fluoro-2-oxindole | C8H6FNO | 151.14 | - | - | - |

| 2-Trifluoromethylindole | C9H6F3N | 185.15 | - | - | - |

| 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | 183.15 | - | - | - |

| C2-SF5-indole | C8H6F5NS | 255.19 | - | 24.44[8] | 3.53[8] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the characterization of fluorinated indoles. 19F NMR is particularly informative due to the wide chemical shift range and high sensitivity of the 19F nucleus.[4][9]

The following table presents representative NMR data for some common fluorinated indoles.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |

| 5-Fluoroindole | 8.30 (brs, 1H), 7.91 (d, J=8.2 Hz, 1H), 7.49 (d, J=2.6 Hz, 1H), 7.39 (d, J=8.1, 1H), 7.22 (ddd, J=8.2, 7.7, 1.1 Hz, 1H), 7.16 (ddd, J=7.9, 8.1, 1.2 Hz, 1H) | - | - |

| Ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate | 8.30 (brs, 1H), 7.91 (d, J=8.2 Hz, 1H), 7.49 (d, J=2.6 Hz, 1H), 7.39 (d, J=8.1, 1H), 7.22 (ddd, J=8.2, 7.7, 1.1 Hz, 1H), 7.16 (ddd, J=7.9, 8.1, 1.2 Hz, 1H), 4.5–4.33 (m, 2H), 1.35 (t, J=7.2 Hz, 3H)[10] | - | - |

| 1-(4-Tolyl)-2,2,2-trifluoroethylnaphthalene | 7.82 (m, 3H), 7.66 (m, 1H), 7.48 (m, 2H), 7.34 (m, 1H), 3.06 (m, 2H), 2.50 (m, 2H) | 136.4, 133.6, 132.3, 128.4, 127.7, 127.5, 126.7 (q, J = 275.1 Hz), 126.6, 126.5, 126.3, 125.7, 35.6 (q, J = 27.9 Hz), 28.4 (q, J = 3.2 Hz)[11] | -66.5 (t, J = 10.5 Hz)[11] |

| N-(4-Tolylsulfonyl)-1-(4-tolyl)-3,3,3-trifluoropropan-2-amine | 7.76-7.74 (d, J = 8.2 Hz, 2H), 7.34- 7.31 (d, J = 8.2 Hz, 2H), 5.03 (t, J = 6.2 Hz, 1H), 3.02-2.97 (m, 2H), 2.44 (s, 3H), 2.14-2.09 (m, 2H), 1.77-1.70 (m, 2H)[11] | 143.7, 136.6, 129.8, 127.0, 126.8 (q, J = 274.7 Hz), 41.9, 30.8 (q, J = 29.1 Hz), 22.4 (q, J = 2.9 Hz), 21.5[11] | -66.2 (t, J = 10.7 Hz)[11] |

Biological Activities and Therapeutic Applications

Fluorinated indole derivatives have demonstrated a wide range of biological activities, leading to their investigation for various therapeutic applications.

Antiviral Activity

Fluorinated indoles have shown significant promise as antiviral agents, particularly against HIV and HCV.

-

HIV Reverse Transcriptase Inhibitors: Many fluorinated indoles act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inhibiting its function.[12] For example, a series of chiral indole-based trifluoropropanoates have been identified as potent NNRTIs, with the R-isomer of one compound exhibiting an EC50 value of 19 nM against HIV-1IIIB.[13]

-

HCV NS5B Polymerase Inhibitors: The macrocyclic indole derivative TMC647055 is a potent inhibitor of the HCV NS5B polymerase, with an EC50 of 77 nM in replicon cells.[13]

This protocol describes a colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Streptavidin-coated 96-well plate

-

Reaction buffer containing template/primer (e.g., poly(A) x oligo(dT)15), dNTPs, and DIG-dUTP/biotin-dUTP

-

Test compound (fluorinated indole derivative)

-

Positive control (e.g., Nevirapine)

-

Wash buffer

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

Procedure:

-

Compound Dilution: Prepare serial dilutions of the fluorinated indole derivative and the positive control in the appropriate solvent.

-

Reaction Setup: To the streptavidin-coated wells, add the reaction mixture. Then, add the diluted test compounds or controls.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control.

-

Incubation: Incubate the plate at 37 °C for 1-2 hours to allow for DNA synthesis.

-

Washing: Wash the wells multiple times with the wash buffer to remove unincorporated nucleotides.

-

Detection: Add the Anti-DIG-POD conjugate and incubate at room temperature. After another wash step, add the peroxidase substrate and incubate in the dark.

-

Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. abnova.com [abnova.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ossila.com [ossila.com]

- 7. ossila.com [ossila.com]

- 8. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Difluoroindole: A Versatile Fluorinated Scaffold for Advanced Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoroindole stands as a crucial heterocyclic building block in the landscape of modern medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto the indole core imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and electronic characteristics. These modifications can profoundly influence the biological activity and pharmacokinetic profile of molecules, making this compound a highly sought-after scaffold for the design and synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, reactivity, and diverse applications, with a focus on providing practical experimental details and quantitative data for researchers in the field.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in chemical synthesis. The key physicochemical data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 72-76 °C |

| Storage Conditions | Store in a cool, dry, dark place |

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through established indole synthesis methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. Two of the most prominent methods, the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, are detailed below.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2]

Reaction Scheme:

Figure 1: General workflow for the Fischer Indole Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the Fischer indole synthesis of a related fluoroindole is provided as a representative example.[3][4]

-

Hydrazone Formation: To a solution of (3,5-difluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetaldehyde (1.1 eq). Stir the mixture at room temperature for 1-2 hours until the formation of the corresponding hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Add a Lewis acid or Brønsted acid catalyst (e.g., zinc chloride, polyphosphoric acid, or sulfuric acid) to the reaction mixture. Heat the reaction to a temperature ranging from 80 to 150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

| Parameter | Condition |

| Starting Material | (3,5-Difluorophenyl)hydrazine |

| Reagent | Acetaldehyde |

| Catalyst | ZnCl₂, Polyphosphoric acid, or H₂SO₄ |

| Solvent | Ethanol, Acetic Acid |

| Temperature | 80-150 °C |

| Typical Yield | Moderate to good (requires optimization) |

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis offers a high-yielding and milder alternative for the preparation of indoles, starting from an o-nitrotoluene derivative.[5][6]

Reaction Scheme:

Figure 2: General workflow for the Leimgruber-Batcho Synthesis of this compound.

Experimental Protocol:

A general procedure for the Leimgruber-Batcho synthesis of a related fluoroindole is outlined below.[4][7]

-

Enamine Formation: To a solution of 3,5-difluoro-2-nitrotoluene (1.0 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq) and a catalytic amount of a secondary amine like pyrrolidine. Heat the mixture to reflux (typically 130-150 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Reductive Cyclization: After cooling the reaction mixture, the crude enamine intermediate can be isolated or used directly in the next step. For the reduction, dissolve the enamine in a suitable solvent like methanol or ethyl acetate. Add a reducing agent such as Raney nickel with hydrazine hydrate, palladium on carbon under a hydrogen atmosphere, or iron powder in acetic acid. The reaction is typically heated to facilitate the reduction of the nitro group and subsequent cyclization.

-

Work-up and Purification: Upon completion of the reaction, filter off the catalyst (if applicable). Perform an aqueous work-up, which may include an acidic wash to remove any basic byproducts. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude this compound by column chromatography or crystallization.

| Parameter | Condition |

| Starting Material | 3,5-Difluoro-2-nitrotoluene |

| Reagents | DMF-DMA, Pyrrolidine (cat.) |

| Reducing Agents | Raney Ni/N₂H₄, H₂/Pd-C, Fe/AcOH |

| Solvent | DMF, Methanol, Ethyl Acetate |

| Temperature | 130-150 °C (Enamine), Reflux (Reduction) |

| Typical Yield | Good to excellent |

Reactivity and Functionalization

The this compound core offers several sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the fluorine atoms influences the reactivity of both the pyrrole and benzene rings.

N-H Functionalization

The nitrogen atom of the indole ring can be readily functionalized through various reactions.

-

N-Alkylation: Deprotonation of the N-H group with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide or other electrophile allows for the introduction of a wide range of substituents at the N1 position.[8][9]

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the indole nitrogen and an aryl halide.[10][11]

Electrophilic Substitution

The pyrrole ring of indole is generally susceptible to electrophilic attack, primarily at the C3 position. The presence of two fluorine atoms on the benzene ring can modulate this reactivity.

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent (POCl₃/DMF), providing a valuable handle for further transformations.[1][12][13]

-

Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position by reacting the indole with formaldehyde and a secondary amine.[14][15]

Palladium-Catalyzed Cross-Coupling Reactions

To functionalize the benzene ring of this compound, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions typically require prior conversion of a C-H bond to a C-Halogen or C-Triflate bond.

-

Suzuki Coupling: This reaction couples an organoboron compound with an aryl halide or triflate, enabling the formation of C-C bonds.

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide or triflate, introducing an alkynyl group.[16]

-

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to introduce amino groups at various positions on the benzene ring by coupling with an aryl halide.[10][11]

Spectroscopic Data

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (N-H) | 8.0 - 8.5 | br s |

| H-2 | 7.2 - 7.4 | m |

| H-3 | 6.5 - 6.7 | m |

| H-5 | 6.8 - 7.0 | dd |

| H-7 | 7.0 - 7.2 | dd |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 125 - 128 |

| C-3 | 102 - 105 |

| C-3a | 128 - 131 |

| C-4 | 155 - 160 (d, ¹JC-F) |

| C-5 | 95 - 100 (dd, ²JC-F, ⁴JC-F) |

| C-6 | 158 - 163 (d, ¹JC-F) |

| C-7 | 98 - 103 (dd, ²JC-F, ⁴JC-F) |

| C-7a | 135 - 138 |

Applications in Drug Discovery

The unique properties conferred by the fluorine atoms make this compound and its derivatives attractive scaffolds in drug discovery programs targeting a wide range of diseases.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The indole scaffold is a common feature in many kinase inhibitors. The fluorine atoms in this compound can enhance binding affinity and selectivity for the target kinase. Derivatives of fluorinated indoles have shown promise as inhibitors of various kinases, including EGFR and SRC.[19][20]

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are another important class of drug targets involved in a vast array of physiological processes. Indole derivatives have been developed as modulators of various GPCRs, including serotonin receptors.[21][22] The fluorine substituents in this compound can be exploited to fine-tune the pharmacological properties of these modulators.

Anticancer Agents

Beyond kinase inhibition, indole derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of apoptotic pathways.[23][24] The incorporation of the this compound moiety can lead to novel anticancer agents with improved efficacy and pharmacokinetic profiles.

This compound is a valuable and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique electronic properties and the ability to serve as a scaffold for diverse functionalization make it a key component in the development of novel pharmaceuticals and advanced materials. This technical guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a valuable resource for researchers seeking to harness the power of this fluorinated indole core in their scientific endeavors. Further exploration of the reactivity and biological activity of this compound derivatives is expected to unlock new opportunities in drug discovery and beyond.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Mannich reaction - Wikipedia [en.wikipedia.org]

- 15. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 16. nbinno.com [nbinno.com]

- 17. rsc.org [rsc.org]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

4,6-Difluoroindole: A Technical Guide to Unlocking its Research Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1] Within this context, fluorinated indoles have emerged as a privileged structural motif in a wide array of biologically active molecules.[2] This technical guide focuses on the untapped potential of a specific, yet under-explored, member of this family: 4,6-difluoroindole . While its mono-fluorinated counterparts have seen extensive investigation, this compound represents a promising frontier for novel drug discovery and materials science. This document provides a comprehensive overview of its synthesis, known properties, and, most importantly, illuminates potential research avenues for this versatile building block.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. The following tables summarize the key data for 4,6-difluoro-1H-indole.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 199526-97-1 | [3] |

| Molecular Formula | C₈H₅F₂N | [3] |

| Molecular Weight | 153.13 g/mol | [3] |

| Appearance | Pale yellow to yellow liquid | [3] |

| Purity | ≥96.0% | [3] |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Conforms to structure | [3] |

| ¹⁹F NMR (376 MHz, CD₃OD) of a derivative | δ -121.54 (td, JFH/FF = 9.9, 4.1 Hz), -122.51 (dd, JFH/FF = 11.2, 4.3 Hz) | [4] |

| HRMS (ESI) of a derivative | m/z: [M+H]⁺ Calcd for C₁₁H₁₁F₂N₂O₂: 241.0783; Found: 241.0789 | [4] |

| IR (cm⁻¹) of a derivative | 3457, 1646, 1557, 1540, 1507 | [4] |

| Assay (GC) | ≥96.0% | [3] |

Synthesis of this compound: Established Methodologies

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, its synthesis can be approached using well-established methods for indole formation, primarily the Leimgruber-Batcho and Fischer indole syntheses.[5][6][7] These methods are versatile and have been successfully applied to a wide range of substituted indoles.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a highly efficient method for preparing 2,3-unsubstituted indoles from o-nitrotoluenes.[5][8][9] This approach offers high yields and utilizes relatively mild reaction conditions.[5]

Experimental Protocol (Proposed)

Step 1: Formation of the Enamine

-

To a solution of 2,4-difluoro-6-nitrotoluene in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate. This intermediate is often a colored species and can be used in the next step without further purification.

Step 2: Reductive Cyclization

-

The crude enamine from the previous step is dissolved in a suitable solvent.

-

A reducing agent is added to the solution. Common reducing systems include catalytic hydrogenation (e.g., using Palladium on carbon or Raney nickel) or chemical reduction (e.g., with iron in acetic acid or sodium dithionite).[6]

-

The reaction is typically heated to facilitate the reduction of the nitro group and subsequent cyclization to the indole ring.

-

After the reaction is complete, the catalyst (if used) is filtered off, and the reaction mixture is worked up. This typically involves extraction with an organic solvent, washing, drying, and concentration under reduced pressure.

-

The crude this compound is then purified, for example, by column chromatography on silica gel.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[4][7][10]

Experimental Protocol (Proposed)

Step 1: Formation of the Phenylhydrazone

-

Dissolve 3,5-difluorophenylhydrazine hydrochloride in a suitable solvent like ethanol or acetic acid.

-

Add an appropriate aldehyde or ketone (e.g., acetaldehyde or pyruvic acid).

-

Stir the mixture at room temperature. The formation of the hydrazone can often be observed as a precipitate. The hydrazone can be isolated or used directly in the next step.

Step 2: Cyclization

-

The phenylhydrazone is treated with an acid catalyst. A variety of Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[7]

-

The reaction mixture is heated to induce cyclization and elimination of ammonia.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification of the crude this compound is typically achieved by column chromatography.

Potential Research Areas and Applications

While specific biological data for this compound derivatives are scarce, the well-documented activities of other fluorinated indoles provide a strong basis for hypothesizing its potential applications. The unique substitution pattern of this compound may offer advantages in terms of selectivity, potency, and pharmacokinetic properties.

Anticancer Drug Discovery

Indole derivatives are a rich source of anticancer agents, with several approved drugs and numerous compounds in clinical trials.[11] The introduction of fluorine can enhance the anticancer activity of these compounds.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a fluorinated indole scaffold. The fluorine atoms can form crucial interactions with the kinase active site, leading to enhanced potency and selectivity. Research into this compound-based compounds as inhibitors of key cancer-related kinases such as EGFR, VEGFR, and CDKs is a promising avenue.

-

Tubulin Polymerization Inhibitors: Fluorinated indoles have been shown to inhibit tubulin polymerization, a validated target in cancer chemotherapy. This compound could serve as a scaffold for the development of novel tubulin inhibitors with improved efficacy and reduced side effects.

Proposed Research Workflow:

-

Synthesize a library of this compound derivatives with diverse substitutions at various positions of the indole ring.

-

Screen the compounds in a panel of cancer cell lines to identify initial hits.

-

Perform in vitro kinase inhibition assays for the most potent compounds against a panel of cancer-relevant kinases.

-

Investigate the mechanism of action, including effects on cell cycle progression and apoptosis.

Central Nervous System (CNS) Disorders

The indole nucleus is a key component of many neurotransmitters and CNS-active drugs.[12][13] The lipophilicity-enhancing effect of fluorine can improve the blood-brain barrier permeability of drug candidates.

-

Serotonin Receptor Modulators: Fluorinated indoles have been explored as selective serotonin reuptake inhibitors (SSRIs) and agonists/antagonists for various serotonin receptor subtypes. The 4,6-difluoro substitution pattern could lead to novel compounds with unique selectivity profiles for treating depression, anxiety, and other mood disorders.

-

Neurodegenerative Diseases: Given the role of various kinases in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, exploring this compound-based kinase inhibitors for these indications is a logical next step.

Antiviral Agents

Indole derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle.[14][15][16]

-

Entry and Fusion Inhibitors: The indole scaffold is present in drugs that inhibit viral entry and fusion. The specific electronic properties of this compound could be leveraged to design new inhibitors with broad-spectrum activity against enveloped viruses.

-

Enzyme Inhibitors: Viral enzymes such as reverse transcriptase, protease, and integrase are validated targets for antiviral therapy. This compound derivatives could be designed to target the active sites of these enzymes.

Conclusion and Future Directions

This compound is a readily accessible, yet underexplored, building block with significant potential in drug discovery and materials science. While direct biological data for its derivatives are currently limited, the extensive research on other fluorinated indoles provides a strong rationale for its investigation. Future research should focus on:

-

Developing and optimizing synthetic routes to a variety of this compound derivatives.

-

Systematic screening of these compounds in diverse biological assays, particularly in the areas of oncology, CNS disorders, and virology.

-

Elucidating the structure-activity relationships to guide the design of more potent and selective compounds.

-

Investigating the impact of the 4,6-difluoro substitution pattern on the pharmacokinetic and pharmacodynamic properties of indole-based molecules.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock its potential to yield novel therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent report on indoles as a privileged anti-viral scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of 4,6-Difluoroindole (CAS 199526-97-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoroindole, identified by CAS number 199526-97-1, is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] The strategic placement of two fluorine atoms on the indole scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of a diverse range of bioactive molecules, including those with potential applications as anticancer, neuroactive, and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an in-depth look at its application in the development of novel therapeutics, including the mechanism of action of its derivatives.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to pale yellow crystal or powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 199526-97-1 | |

| IUPAC Name | 4,6-difluoro-1H-indole | [2][3][4][5] |

| Synonyms | 4,6-Difluoro-1H-indole | [1] |

| Molecular Formula | C₈H₅F₂N | [1][2] |

| Molecular Weight | 153.13 g/mol | [1][2] |

| Appearance | Colorless to pale yellow crystal or powder | [1] |

| Melting Point | 70-74 °C | [1] |

| Boiling Point | 253.2 ± 20.0 °C (Predicted) | [6] |

| Solubility | Sparingly soluble in water (0.062 g/L at 25°C, calculated). Soluble in organic solvents like chloroform, dichloromethane, and acetone. | [1] |

| pKa | 15.80 ± 0.30 (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for indole ring formation, such as the Fischer indole synthesis or the Leimgruber-Batcho synthesis. These methods are adaptable for the preparation of various substituted indoles.

Experimental Protocol: Fischer Indole Synthesis (Adapted)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.

Step 1: Formation of 4,6-Difluorophenylhydrazine

This intermediate can be synthesized from 3,5-difluoroaniline through diazotization followed by reduction.

Step 2: Condensation with an Aldehyde or Ketone

The resulting 4,6-difluorophenylhydrazine is then reacted with an appropriate aldehyde or ketone (e.g., pyruvic acid or an acetone equivalent) to form a hydrazone.

Step 3: Cyclization and Aromatization

The hydrazone undergoes acid-catalyzed cyclization with the elimination of ammonia to form the indole ring.

Detailed Procedure:

-

A solution of 4,6-difluorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

-

An equimolar amount of an appropriate ketone or aldehyde (e.g., pyruvic acid) is added, and the mixture is stirred at room temperature to form the corresponding hydrazone.

-

An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added to the reaction mixture.

-

The mixture is heated to induce cyclization. The reaction temperature and time are optimized based on the specific reactants and catalyst used.

-

Upon completion, the reaction mixture is cooled and neutralized.

-

The product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Biological Applications and Mechanism of Action of Derivatives

This compound is a key intermediate in the synthesis of various biologically active compounds. A notable application is in the development of potent antitubercular agents.

Antitubercular Activity of Indole-2-Carboxamide Derivatives

Research has demonstrated that indole-2-carboxamides synthesized using a this compound scaffold exhibit significant activity against Mycobacterium tuberculosis. These compounds have been identified as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3).

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | Target Organism | MIC (µM) |

| Indole-2-carboxamide derivative | Mycobacterium tuberculosis H37Rv | Varies based on specific derivative, with some showing potent activity. |

Note: The specific MIC values are dependent on the full structure of the final indole-2-carboxamide derivative.

Mechanism of Action: Inhibition of MmpL3

MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the translocation of trehalose monomycolate (TMM) across the inner membrane. TMM is a crucial precursor for the synthesis of mycolic acids, which are major components of the protective mycobacterial cell wall.

The inhibition of MmpL3 by indole-2-carboxamide derivatives disrupts the transport of TMM, leading to its accumulation in the cytoplasm and preventing the formation of the mycolic acid layer. This ultimately compromises the integrity of the cell wall, resulting in bacterial cell death.

Signaling Pathway: MmpL3 Inhibition

The following diagram illustrates the proposed mechanism of action for MmpL3 inhibitors derived from this compound.

Caption: Inhibition of the MmpL3 transporter by an indole-2-carboxamide derivative.

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

Methodology:

-

Preparation of Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Compound Preparation: The test compound (indole-2-carboxamide derivative) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the culture medium in a 96-well microplate.

-

Inoculation: The bacterial culture is diluted to a standardized concentration, and a specific volume is added to each well of the microplate containing the compound dilutions.

-

Incubation: The microplate is incubated at 37°C for a period sufficient for visible growth in the control wells (typically 7-14 days for M. tuberculosis).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Conclusion

This compound is a synthetically versatile molecule with significant potential in drug discovery and materials science. Its utility as a scaffold for potent antitubercular agents that target the essential MmpL3 transporter highlights its importance in the development of novel therapeutics to combat infectious diseases. The information and protocols provided in this guide serve as a valuable resource for researchers working with this compound and its derivatives.

References

- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections [mdpi.com]

- 3. indigo.uic.edu [indigo.uic.edu]

- 4. MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Difluoroindoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of indole-based compounds, often leading to enhanced therapeutic potential.[2][3] Difluoroindoles, in particular, represent a significant class of fluorinated heterocycles that have garnered increasing interest in drug discovery. This technical guide provides a comprehensive overview of the discovery and history of difluoroindoles, detailing their synthesis, characterization, and biological significance.

Historical Perspective and Discovery

While the precise first synthesis of a difluoro-substituted indole is not prominently documented in readily available historical reviews, the journey to their creation is intrinsically linked to the broader history of indole synthesis and the development of fluorination chemistry. The classical Fischer indole synthesis, discovered in 1883, provided a versatile method for constructing the indole ring and was later adapted for the synthesis of fluorinated analogues.[4] Early advancements in the synthesis of fluorinated aromatic compounds laid the groundwork for the eventual incorporation of multiple fluorine atoms onto the indole core.

The development of modern electrophilic fluorinating agents, such as Selectfluor, in the latter half of the 20th century, marked a significant turning point, enabling more direct and regioselective fluorination of electron-rich aromatic systems like indoles.[5] Research into the synthesis of 3,3-difluoroindolin-2-ols, for instance, highlights the use of such reagents to introduce two fluorine atoms at a single carbon center.[5] While a definitive "discovery" paper for a simple difluoroindole is elusive, the collective advancements in synthetic methodology throughout the 20th century paved the way for their routine synthesis and exploration in medicinal chemistry.

Key Synthetic Methodologies

The synthesis of difluoroindoles can be broadly categorized into two approaches: construction of the difluorinated indole ring system from acyclic precursors and direct fluorination of a pre-existing indole core.

Ring-Forming Reactions

Fischer Indole Synthesis: This venerable method remains a staple for the synthesis of a wide range of substituted indoles, including those bearing fluorine atoms. The general strategy involves the acid-catalyzed cyclization of a difluorophenylhydrazine with an appropriate aldehyde or ketone.

Leimgruber-Batcho Indole Synthesis: This two-step process, starting from a difluoronitrotoluene, offers a high-yielding and versatile route to indoles. The first step involves the formation of an enamine, followed by a reductive cyclization to furnish the indole ring. This method is particularly amenable to large-scale synthesis.[4]

Direct Fluorination

Electrophilic Fluorination: The adve of powerful electrophilic fluorinating reagents has revolutionized the synthesis of fluorinated aromatics. Reagents like Selectfluor (F-TEDA-BF4) can directly introduce fluorine atoms onto the electron-rich indole nucleus. This method has been successfully employed for the synthesis of 3,3-difluoroindolin-2-ols from the corresponding indoles.[5]

Physicochemical and Spectroscopic Characterization

The introduction of two fluorine atoms significantly influences the electronic properties and lipophilicity of the indole ring. This, in turn, affects the spectroscopic characteristics of the molecule.

NMR Spectroscopy:

-

¹H NMR: The chemical shifts of the indole protons are influenced by the electron-withdrawing nature of the fluorine atoms.

-

¹³C NMR: The carbon atoms directly attached to fluorine exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: This is a powerful tool for the characterization of difluoroindoles, with the chemical shifts being highly sensitive to the substitution pattern on the indole ring.[6][7]

Mass Spectrometry: The mass spectra of difluoroindoles will show a characteristic molecular ion peak corresponding to their specific molecular weight.

Table 1: Physicochemical and Spectroscopic Data of Representative Difluoroindoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (Solvent) δ (ppm) | ¹³C NMR (Solvent) δ (ppm) | ¹⁹F NMR (Solvent) δ (ppm) | Mass Spec (m/z) | Reference(s) |

| 4,6-Difluoroindole | C₈H₅F₂N | 153.13 | 47-49 | (CDCl₃) 8.11 (br s, 1H), 7.15-7.09 (m, 1H), 6.89 (dd, J = 9.8, 2.2 Hz, 1H), 6.78-6.72 (m, 1H), 6.61-6.58 (m, 1H) | Not readily available | Not readily available | Not readily available | [8] |

| 5,7-Difluoroindole | C₈H₅F₂N | 153.13 | 56-58 | (CDCl₃) 8.20 (br s, 1H), 7.29-7.27 (m, 1H), 6.95 (dd, J = 9.4, 2.1 Hz, 1H), 6.78-6.71 (m, 1H), 6.54-6.52 (m, 1H) | Not readily available | Not readily available | Not readily available | [9] |

Detailed Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis (General Procedure)

Step 1: Formation of (2,4-Difluorophenyl)hydrazine (2,4-Difluorophenyl)hydrazine can be prepared from 2,4-difluoroaniline via diazotization followed by reduction with a suitable reducing agent like stannous chloride.

Step 2: Condensation with an Aldehyde or Ketone To a solution of (2,4-difluorophenyl)hydrazine in a suitable solvent (e.g., ethanol), is added an equimolar amount of an appropriate aldehyde or ketone (e.g., pyruvic acid for the synthesis of this compound-2-carboxylic acid). The mixture is stirred at room temperature or heated gently to facilitate the formation of the corresponding hydrazone.

Step 3: Cyclization The hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated to induce cyclization. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 4: Work-up and Purification Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford the desired this compound.

Synthesis of 3,3-Difluoroindolin-2-ols via Electrophilic Fluorination